molecular formula C16H18N4OS2 B13363411 6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363411
M. Wt: 346.5 g/mol
InChI Key: SHWGPDHTFZMHRP-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-(allyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with isopropylsulfanyl acetic acid under acidic conditions to yield the desired triazolothiadiazole .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, its inhibition of carbonic anhydrase can result in decreased production of bicarbonate ions, which has implications for conditions like glaucoma and epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyloxy and isopropylsulfanyl groups contribute to its reactivity and potential as a versatile pharmacophore .

Properties

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS2/c1-4-9-21-13-7-5-12(6-8-13)15-19-20-14(10-22-11(2)3)17-18-16(20)23-15/h4-8,11H,1,9-10H2,2-3H3

InChI Key

SHWGPDHTFZMHRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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